![molecular formula C20H14ClN7O2S B2382820 N-(1-(1-(4-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)噻吩-2-甲酰胺 CAS No. 1170477-57-2](/img/structure/B2382820.png)

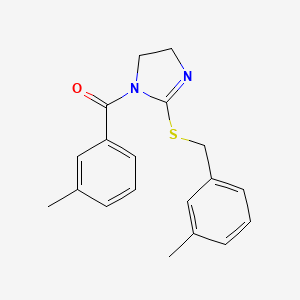

N-(1-(1-(4-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

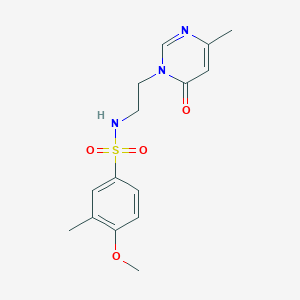

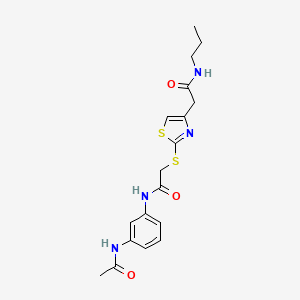

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H14ClN7O2S and its molecular weight is 451.89. The purity is usually 95%.

BenchChem offers high-quality N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒活性

该化合物的结构表明其可能具有抗病毒特性。在陈等人进行的一项研究中,从4-氯苯甲酸合成了一系列5-(4-氯苯基)-1,3,4-噻二唑-2-磺酰胺。 在这些衍生物中,化合物7b和7i表现出抗烟草花叶病毒(TMV)活性 。进一步研究可以探索其对其他病毒的功效。

抗寄生虫应用

鉴于该化合物的杂环骨架,它可能表现出抗寄生虫活性。研究人员可以研究其对利什曼原虫或疟原虫等原生动物寄生虫的影响。 分子模拟可以指导设计对相关蛋白质靶点具有更好结合亲和力的衍生物 。

神经保护作用

考虑到该化合物的结构特征,可以对其进行神经保护作用评估。 行为研究,以及对乙酰胆碱酯酶(AChE)抑制和氧化应激标志物的评估,可以揭示其对大脑健康的影响 。

抗惊厥活性

鉴于1,3,4-噻二唑作为抗惊厥剂的先例,可以评估该化合物在控制癫痫或相关疾病中的潜力。动物模型和电生理学研究可以评估其疗效。

总之,“N-(1-(1-(4-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)噻吩-2-甲酰胺”在不同的科学领域都具有前景。研究人员应该探索其多方面的应用,以充分发挥其潜力。 🌟 .

作用机制

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of Akt and downstream biomarkers .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB by the compound disrupts this pathway, affecting several downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .

Result of Action

The inhibition of PKB by the compound results in a decrease in the phosphorylation of Akt and downstream biomarkers . This leads to strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

生化分析

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

The cellular effects of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide are not yet fully known. Similar compounds have been shown to have significant effects on various types of cells and cellular processes . For example, indole derivatives have been shown to have antiviral activity, with some compounds showing inhibitory activity against influenza A .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide in laboratory settings are not yet fully known. Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .

Dosage Effects in Animal Models

The effects of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide at different dosages in animal models are not yet fully known. Similar compounds have shown significant effects at various dosages .

Metabolic Pathways

The metabolic pathways that N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is involved in are not yet fully known. Similar compounds have been shown to interact with various enzymes or cofactors .

Subcellular Localization

The subcellular localization of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is not yet fully known. Computational methods have been developed to predict protein subcellular localization using deep learning .

属性

IUPAC Name |

N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN7O2S/c1-11-9-16(23-19(30)15-3-2-8-31-15)28(26-11)20-24-17-14(18(29)25-20)10-22-27(17)13-6-4-12(21)5-7-13/h2-10H,1H3,(H,23,30)(H,24,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXNRWVFQZODSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2382737.png)

![{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone](/img/structure/B2382742.png)

![1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,4-bis(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2382747.png)

![7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2382751.png)